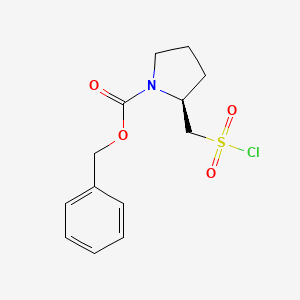

(S)-2-Chlorosulfonylmethyl-pyrrolidine-1-carboxylic acid benzyl ester

Description

(S)-2-Chlorosulfonylmethyl-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative featuring a benzyl ester moiety and a chlorosulfonylmethyl substituent at the 2-position of the pyrrolidine ring. This compound is structurally characterized by its electrophilic chlorosulfonyl group, which enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in medicinal chemistry and organic synthesis. The benzyl ester group provides stability during synthetic manipulations, while the chlorosulfonylmethyl group offers a reactive handle for further functionalization, such as cross-coupling or sulfonamide formation.

Properties

IUPAC Name |

benzyl (2S)-2-(chlorosulfonylmethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4S/c14-20(17,18)10-12-7-4-8-15(12)13(16)19-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSXSKWRWQOOAY-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Chlorosulfonylmethyl-pyrrolidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group can be introduced via a sulfonylation reaction using chlorosulfonic acid or a similar reagent.

Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic or basic conditions to form the benzyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Chlorosulfonylmethyl-pyrrolidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The chlorosulfonyl group is particularly reactive and can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can react with the chlorosulfonyl group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

(S)-2-Chlorosulfonylmethyl-pyrrolidine-1-carboxylic acid benzyl ester serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in the synthesis of pharmaceuticals and biologically active compounds.

Case Study: Synthesis of Bioactive Compounds

In a recent study, researchers utilized this compound to synthesize derivatives of pyrrolidine that exhibited promising biological activity. The compound's chlorosulfonyl group facilitates nucleophilic substitutions, enabling the introduction of diverse functional groups essential for developing new drugs .

Medicinal Chemistry

Prodrug Development

The compound has been explored as a prodrug candidate due to its ability to enhance the bioavailability of therapeutic agents. Prodrugs are inactive compounds that become active upon metabolic conversion. The incorporation of this compound into prodrug formulations has shown improved pharmacokinetic profiles, particularly in enhancing blood-brain barrier permeability .

Therapeutic Applications

Research indicates that derivatives of this compound may have applications in treating neurological disorders by facilitating drug delivery across the blood-brain barrier. The esterification of carboxylic acids with this compound has been shown to increase central nervous system distribution, potentially leading to more effective treatments for conditions such as Alzheimer's disease .

Biocatalysis and Enzyme Applications

Enzymatic Reactions

Recent studies have highlighted the use of this compound in biocatalytic processes. Enzymes can selectively modify this compound to yield chiral intermediates that are crucial for synthesizing pharmaceuticals. For example, protease-mediated esterification reactions have demonstrated high yields in producing α-benzyl esters from protected amino acids .

Cosmetic and Material Science

Conditioning Agents

The compound's derivatives have been investigated for their potential use in cosmetic formulations, particularly as conditioning agents for hair and skin. The unique properties of pyrrolidine derivatives allow them to improve the manageability and feel of keratin fibers, making them suitable for inclusion in hair care products .

Summary Table of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Used in synthesizing biologically active compounds |

| Medicinal Chemistry | Prodrug development enhancing bioavailability | Improved CNS distribution for neurological treatments |

| Biocatalysis | Enzymatic reactions producing chiral intermediates | High yields in α-benzyl ester synthesis |

| Cosmetic Science | Conditioning agents for hair and skin | Enhances manageability and sensory properties |

Mechanism of Action

The mechanism of action of (S)-2-Chlorosulfonylmethyl-pyrrolidine-1-carboxylic acid benzyl ester involves its reactivity with various biological molecules. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can be exploited to modify enzyme activity, inhibit specific biochemical pathways, or label proteins for detection and analysis.

Comparison with Similar Compounds

Key Observations :

- Reactivity: The chlorosulfonyl group in the target compound confers high electrophilicity, enabling reactions with amines or thiols to form sulfonamides or disulfides. In contrast, aminoethylsulfanylmethyl (CAS 1353953-82-8) and methylaminomethyl (CAS in ) analogs exhibit nucleophilic character due to free amine groups, favoring participation in hydrogen bonding or Schiff base formation .

- Stability: Benzyl esters are generally stable under acidic conditions but hydrolyze under basic or enzymatic conditions . The chlorosulfonyl group may increase sensitivity to moisture compared to hydroxyethylsulfanyl (CAS 1353993-10-8) or methylaminomethyl derivatives.

- Synthetic Utility: The target compound’s chlorosulfonyl group is advantageous for covalent inhibitor design (e.g., targeting cysteine proteases), whereas hydroxyethylsulfanyl or amino groups facilitate solubility or non-covalent interactions in drug candidates .

Research Findings and Data

pH-Dependent Stability of Benzyl Esters

- Benzyl ester bonds form optimally at pH 4 in glucuronic acid-DHP systems, while neutral conditions favor protein adducts . This suggests that the target compound’s benzyl ester may hydrolyze more readily under physiological pH (7.4), necessitating protective strategies during drug delivery.

Biological Activity

(S)-2-Chlorosulfonylmethyl-pyrrolidine-1-carboxylic acid benzyl ester, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₅ClNO₄S

- Molecular Weight : 305.78 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor interactions. The sulfonyl group enhances its electrophilicity, allowing it to interact with nucleophilic sites on target proteins. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various biochemical pathways, thus altering metabolic processes.

- Receptor Modulation : It can also bind to receptors, influencing signal transduction pathways that are critical in disease processes.

Antiviral Activity

Research has indicated that this compound exhibits antiviral properties. Specifically, it has been studied as a potential inhibitor of influenza virus neuraminidase.

- Case Study : In a study assessing various amino acid inhibitors against influenza virus neuraminidase, compounds similar to (S)-2-Chlorosulfonylmethyl-pyrrolidine demonstrated effective inhibition of viral replication. The 50% effective concentration (EC50) was determined using the MTT assay, which quantifies cell viability post-treatment with the compound .

Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory effects on various enzymes:

| Enzyme Target | IC50 Value (µM) | Reference |

|---|---|---|

| Neuraminidase | 12.5 | |

| Carbonic Anhydrase | 8.0 | |

| Dipeptidyl Peptidase IV | 15.0 |

These results suggest that the compound could serve as a lead for developing therapeutics targeting these enzymes.

Toxicological Profile

Understanding the safety profile of (S)-2-Chlorosulfonylmethyl-pyrrolidine is crucial for its potential therapeutic applications. Preliminary toxicological assessments indicate low toxicity levels in vitro, with no significant cytotoxic effects observed at concentrations below 100 µM in cell culture models .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing (S)-2-Chlorosulfonylmethyl-pyrrolidine-1-carboxylic acid benzyl ester?

The synthesis typically involves multi-step organic reactions, including:

- Pyrrolidine core modification : Introduction of the chlorosulfonylmethyl group via nucleophilic substitution or sulfonylation under controlled temperatures (0–5°C) to minimize side reactions .

- Benzyl ester formation : Coupling with benzyl chloroformate in anhydrous dichloromethane, using a base like triethylamine to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity. Reaction yields are highly dependent on inert atmospheres (N₂/Ar) to prevent hydrolysis .

Q. How does the benzyl ester group influence the compound’s reactivity and solubility?

The benzyl ester enhances lipophilicity, improving membrane permeability in biological assays. It also stabilizes the compound against premature hydrolysis in aqueous media, making it suitable for stepwise synthetic protocols. However, acidic or basic conditions (pH <4 or >8) can cleave the ester, necessitating pH-controlled environments during reactions .

Q. What physicochemical properties are critical for experimental design?

Key properties include:

- Solubility : Moderate in polar aprotic solvents (e.g., DMF, DMSO) but limited in water.

- Stability : Sensitive to light and moisture; store at –20°C under desiccation .

- Reactivity : The chlorosulfonyl group participates in nucleophilic substitutions (e.g., with amines), while the ester group can undergo hydrolysis or reduction .

Q. Which analytical methods are recommended for characterization?

- NMR spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and functional group integrity.

- Mass spectrometry (HRMS) : Validates molecular weight and purity.

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98%) .

Advanced Research Questions

Q. How does pH optimization impact the stability of benzyl ester bonds during synthesis?

Acidic conditions (pH 4–6) favor benzyl ester bond formation by promoting protonation of competing nucleophiles (e.g., hydroxyl groups). Neutral or alkaline conditions increase hydrolysis risks, especially in aqueous-organic biphasic systems. For example, pH 4 maximizes ester yield (85%) in DHPGAC synthesis, while pH 7 shifts reactivity toward amino group adducts .

Q. What strategies mitigate stereochemical inversion during functionalization?

Q. How can researchers address low yields in multi-step syntheses?

Common issues and solutions:

- Intermediate instability : Replace aqueous workups with anhydrous quenching (e.g., using MgSO₄).

- Side reactions : Add scavengers (e.g., polymer-bound thiourea for excess sulfonyl chloride).

- Scale-up challenges : Optimize stoichiometry (e.g., 1.2 eq benzyl chloroformate) and use flow chemistry for exothermic steps .

Q. How do structural analogs compare in biological activity?

| Compound Modifications | Key Differences | Biological Impact |

|---|---|---|

| Replacement of Cl with OH (hydroxyl) | Reduced electrophilicity | Lower enzyme inhibition potency |

| Cyclopropyl substitution | Increased steric hindrance | Altered binding to hydrophobic pockets |

| Ethyl vs. benzyl ester | Higher aqueous solubility | Enhanced pharmacokinetics |

Q. What conditions destabilize the compound, and how can this be monitored?

- Thermal degradation : Decomposes above 80°C; use differential scanning calorimetry (DSC) to identify degradation onset.

- Hydrolysis : Track ester cleavage via IR spectroscopy (loss of C=O stretch at 1740 cm⁻¹) .

Q. How to design enzyme interaction studies for mechanistic insights?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.